2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-2-24-15-8-4-3-7-14(15)18(21)20-13-19(22,16-9-5-11-23-16)17-10-6-12-25-17/h3-12,22H,2,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIICTMYSNDTGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions to form the benzamide.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the benzamide.
Attachment of the Furan and Thiophene Rings: These heterocyclic rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate furan and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings (benzene, furan, and thiophene) can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound may exhibit biological activity due to its structural complexity. It could be investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In materials science, the compound’s heterocyclic components (furan and thiophene) are known for their electronic properties, making it a candidate for use in organic electronics or as a precursor for conductive polymers.
Mechanism of Action
The mechanism by which 2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could participate in π-π interactions or hydrogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene/Furan Moieties
Compound A: N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide ()
- Structure: Benzamide core with a thiophenmethylthio group and an ethylamino linker.
- Key Differences : Lacks the furan-2-yl and hydroxyl groups present in the target compound.
- Relevance : Demonstrates that thiophene-thioether substitutions enhance metabolic stability and binding affinity in therapeutic agents .
Compound B: (R,E)-N-(2-(3-(6-(2-(4-(2-(5,5-Difluoro-7-(thiophen-2-yl)-5H-4λ4,5λ4-dipyrrolo[1,3,2]diazaborinin-3-yl)vinyl)phenoxy)acetamido)hexanamido)propanamido)ethyl)-2-hydroxy-3-((2-((1-(5-methylfuran-2-yl)propyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)benzamide ()
- Structure : Complex benzamide with thiophene, furan, and boron-containing motifs.
- Key Differences : Incorporates a boronate ester system absent in the target compound.
- Relevance : Highlights the utility of furan and thiophene in tuning electronic properties for fluorescence-based applications .
Functional Analogues with Sulfur Substituents
Compound C : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Acetamide with dichlorophenyl and thiazole groups.
- Key Differences : Replaces benzamide with acetamide and uses thiazole instead of furan/thiophene.
- Relevance : Shows that sulfur-containing heterocycles (e.g., thiazole) improve intermolecular interactions (e.g., N–H⋯N hydrogen bonds) critical for crystallinity .
Compound D : Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) ()
- Structure : Benzamide with a nitro-thiazole group.
- Key Differences : Lacks ethylthio and hydroxyl groups but shares the benzamide-thiazole framework.
- Relevance : Validates the anti-parasitic activity of benzamides with sulfur-linked heterocycles .
Physicochemical Data
Cytotoxic Potential
- Compound E: N-(2-Oxyiminoethyl)piperazinyl quinolones with furan/thiophene groups () exhibited cytotoxicity against seven cancer cell lines (IC₅₀ = 1.2–8.7 µM), surpassing etoposide in some cases .
- Target Compound : The hydroxyl and thiophene groups may confer similar cytotoxicity via topoisomerase inhibition or reactive oxygen species (ROS) generation.
Anti-Parasitic Activity
- Compound D (Nitazoxanide) : Broad-spectrum activity against parasites (e.g., Giardia), linked to its nitro-thiazole moiety .
Biological Activity
The compound 2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with an ethylthio group and functional moieties including a furan ring and a thiophene ring. Its molecular formula is , with the following key structural components:
- Benzamide Core : Provides a scaffold for biological activity.
- Ethylthio Group : Potentially enhances lipophilicity and biological interactions.
- Furan and Thiophene Rings : Contribute to the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : Reacting benzoic acid with thionyl chloride to create benzoyl chloride, followed by reaction with an amine.
- Introduction of the Ethylthio Group : Achieved through nucleophilic substitution using ethylthiol.
- Attachment of Furan and Thiophene Rings : Coupling reactions, such as Suzuki coupling, are employed.
Antimicrobial Properties
Research indicates that compounds similar to 2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives containing furan and thiophene moieties have shown effectiveness against various pathogens, including bacteria and viruses. Notably, furan-based compounds have been identified as potential inhibitors of the influenza A virus.
Antioxidant Activity
The presence of the furan and thiophene rings may contribute to antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Interaction with Biological Targets
Preliminary studies suggest that this compound may interact with key biological targets such as enzymes or receptors involved in metabolic pathways. For example, interaction studies indicate potential binding affinity to serotonin receptors, which could have implications in neuropharmacology.
Case Studies
- Antiviral Activity : A study on furan-containing compounds revealed their ability to inhibit viral replication, particularly against RNA viruses like influenza A. The mechanism involved interference with viral polymerases.
- Anticancer Potential : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, indicating potential for development as anticancer agents .
- Enzyme Inhibition : Another study highlighted the inhibitory effects on carbonic anhydrase isoenzymes, which are relevant in treating conditions like glaucoma.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of intermediates, such as 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine, via nucleophilic substitution or coupling reactions.
- Step 2: Introduction of the ethylthio group to the benzamide core using reagents like ethanethiol and a base (e.g., NaH) under anhydrous conditions .
- Step 3: Amide bond formation between the modified benzamide and the amine intermediate, often employing coupling agents such as EDC/HOBt or DCC to enhance yield .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) improve reaction homogeneity and efficiency .
- Catalysis: Transition-metal catalysts (e.g., Pd for cross-coupling) may accelerate steps involving heteroaromatic rings (furan/thiophene) .
- Purification: Continuous flow reactors and column chromatography (silica gel, eluent: hexane/EtOAc) ensure high purity (>95%) .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanethiol, NaH, DMF, 60°C | 72 | 89 |
| 2 | EDC/HOBt, DCM, RT | 85 | 93 |
Advanced: How can conflicting bioactivity data for structurally analogous benzamide derivatives be reconciled?
Answer:
Discrepancies in reported bioactivity often arise from:
- Structural Variations: Minor substituent changes (e.g., ethylthio vs. methoxy groups) alter electronic profiles and binding affinities. For example, replacing furan with thiophene enhances π-π stacking but reduces solubility .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic assay pH (e.g., 6.5 vs. 7.4) impact IC50 values .
Methodological Resolution:
- SAR Studies: Systematically compare analogs using standardized assays. For instance, a 2023 study found that N-ethyl groups in benzamides increased toxicity by 30% compared to N-butyl derivatives .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like kinase enzymes, identifying steric clashes or hydrogen-bond mismatches .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy:
- 1H NMR: Confirms the presence of ethylthio (–SCH2CH3, δ 1.3–1.5 ppm triplet), hydroxy (–OH, δ 2.5–3.5 ppm broad), and furan/thiophene protons (δ 6.5–7.8 ppm) .
- 13C NMR: Identifies carbonyl (C=O, δ ~165 ppm) and aromatic carbons .
- IR Spectroscopy: Detects amide C=O stretch (~1650 cm⁻¹) and O–H/N–H bonds (~3300 cm⁻¹) .
- HPLC-MS: Validates molecular weight (e.g., [M+H]+ = 429.12) and purity (>98%) .
Advanced: How do steric and electronic effects of the ethylthio group influence reactivity in downstream modifications?
Answer:
The ethylthio (–SCH2CH3) group:
- Steric Effects: Hinders nucleophilic attack at the benzamide carbonyl, reducing hydrolysis rates by ~40% compared to methoxy analogs .
- Electronic Effects: The sulfur atom’s electron-withdrawing nature increases electrophilicity at the amide carbonyl, facilitating reactions with amines or hydrazines .
Experimental Validation:
- Kinetic Studies: Monitor reaction rates under varying conditions (e.g., pH 7–9) using UV-Vis spectroscopy.
- DFT Calculations: Analyze charge distribution (e.g., Mulliken charges) to predict sites for electrophilic substitution .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the thiophene ring .
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the amide bond (critical for >90% stability over 12 months) .
Table 2: Stability Data
| Condition | Degradation (%) at 6 Months |
|---|---|
| –20°C, desiccated | <5 |
| 25°C, 60% humidity | 35 |
Advanced: How can researchers resolve low yields in the final amide coupling step?
Answer:
Low yields (<50%) often result from:
- Steric Hindrance: Bulky substituents (e.g., 2-hydroxy-2-(thiophen-2-yl)ethyl) impede coupling.
- Side Reactions: Competing oxidation of thiophene or furan rings under basic conditions .
Optimization Approaches:
- Alternative Coupling Agents: Use HATU instead of EDC for sterically hindered substrates (yield increases from 45% to 78%) .
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h at 80°C, minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
